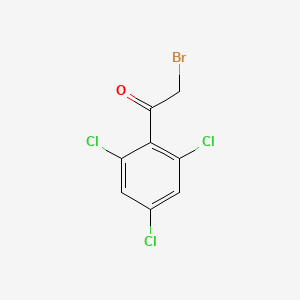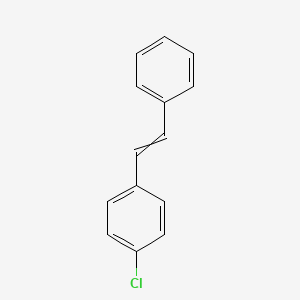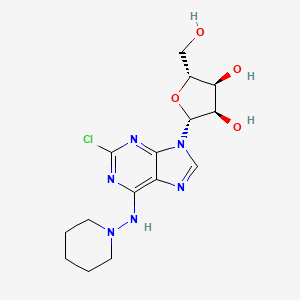
(2R,3R,4S,5R)-2-(2-Chloro-6-(piperidin-1-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S,5R)-2-(2-Chloro-6-(piperidin-1-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(2-Chloro-6-(piperidin-1-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the purine ring, chlorination, and the introduction of the piperidin-1-ylamino group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the purine ring or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield formyl or carboxyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, nucleoside analogs like this compound are often studied for their ability to interfere with nucleic acid synthesis. This makes them potential candidates for antiviral or anticancer therapies.
Medicine
Medicinal applications include the development of drugs that target specific enzymes or pathways involved in disease processes. The compound’s ability to mimic natural nucleosides allows it to be incorporated into DNA or RNA, disrupting normal cellular functions.
Industry
In the industrial sector, such compounds can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties make them valuable for various applications.
作用机制
The mechanism of action of (2R,3R,4S,5R)-2-(2-Chloro-6-(piperidin-1-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. By mimicking natural nucleosides, it can inhibit enzymes like DNA polymerase or reverse transcriptase, leading to the termination of DNA or RNA synthesis. This disruption can prevent the replication of viruses or the proliferation of cancer cells.
相似化合物的比较
Similar Compounds
Acyclovir: A well-known antiviral nucleoside analog used to treat herpes infections.
Zidovudine: An antiretroviral medication used to treat HIV/AIDS.
Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.
Uniqueness
What sets (2R,3R,4S,5R)-2-(2-Chloro-6-(piperidin-1-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol apart is its specific stereochemistry and the presence of the piperidin-1-ylamino group. These features may confer unique biological activity and selectivity, making it a promising candidate for further research and development.
属性
分子式 |
C15H21ClN6O4 |
|---|---|
分子量 |
384.82 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[2-chloro-6-(piperidin-1-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H21ClN6O4/c16-15-18-12(20-21-4-2-1-3-5-21)9-13(19-15)22(7-17-9)14-11(25)10(24)8(6-23)26-14/h7-8,10-11,14,23-25H,1-6H2,(H,18,19,20)/t8-,10-,11-,14-/m1/s1 |
InChI 键 |
JDCGTCRTLUOWTP-IDTAVKCVSA-N |
手性 SMILES |
C1CCN(CC1)NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
规范 SMILES |
C1CCN(CC1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



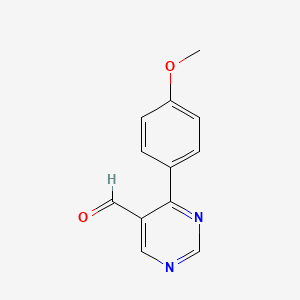
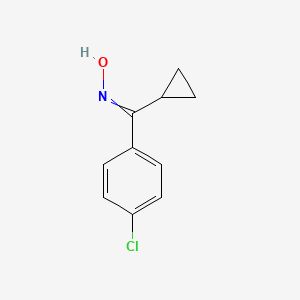

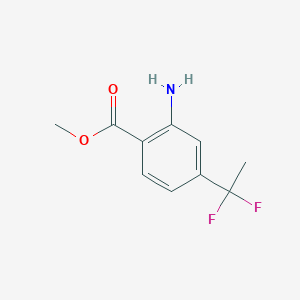
![Tert-butyl 5-amino-3-[2-(3-methoxyphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B8714580.png)
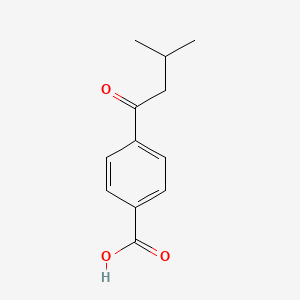
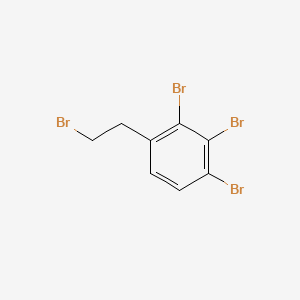
![[(4S)-4-(tritylamino)cyclopent-1-en-1-yl]methanol](/img/structure/B8714601.png)
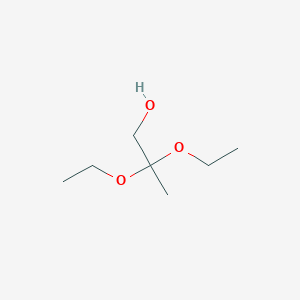
![Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester](/img/structure/B8714617.png)
